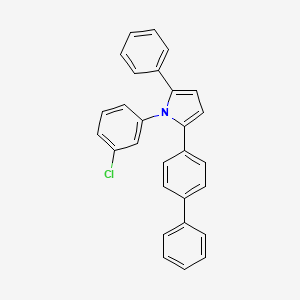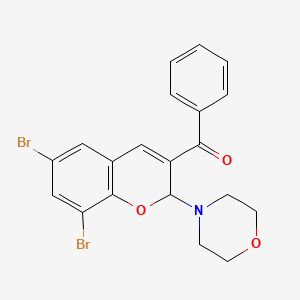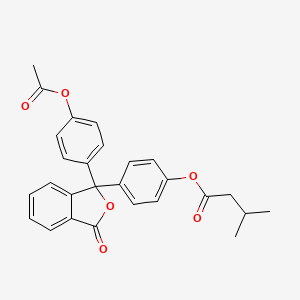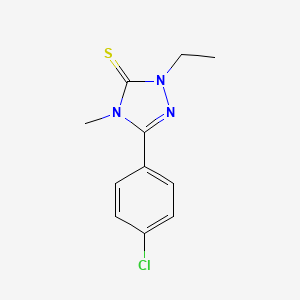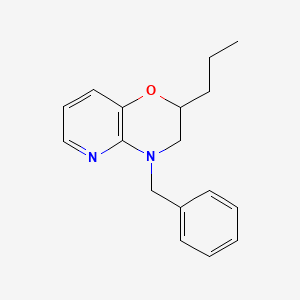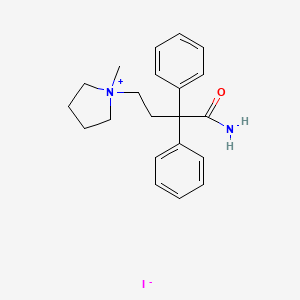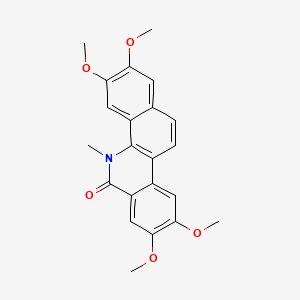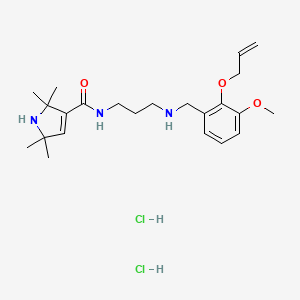
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, a carboxamide group, and several substituents that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and the various substituents. Common reagents and catalysts used in these reactions include:
- Pyrrole precursors
- Carboxylic acid derivatives
- Amines
- Allyl and methoxy substituents
- Catalysts such as palladium or copper complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The substituents on the pyrrole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the pyrrole ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole-3-carboxamide derivatives
- 2,5-Dihydro-N-substituted pyrroles
- Allyloxy and methoxy-substituted phenyl compounds
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
102132-05-8 |
|---|---|
分子式 |
C23H37Cl2N3O3 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
N-[3-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H35N3O3.2ClH/c1-7-14-29-20-17(10-8-11-19(20)28-6)16-24-12-9-13-25-21(27)18-15-22(2,3)26-23(18,4)5;;/h7-8,10-11,15,24,26H,1,9,12-14,16H2,2-6H3,(H,25,27);2*1H |
InChI 键 |
IEDFDIHZCNROMU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=C(C(=CC=C2)OC)OCC=C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)

